FPL 64176

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

FPL 64176 wird in der wissenschaftlichen Forschung aufgrund seiner Fähigkeit, L-Typ-Calciumkanäle zu modulieren, umfassend eingesetzt. Einige seiner Anwendungen sind:

Chemie: Wird als Werkzeug verwendet, um die Eigenschaften und Funktionen von L-Typ-Calciumkanälen zu untersuchen.

Biologie: Hilft beim Verständnis der Rolle von Calciumkanälen in verschiedenen physiologischen Prozessen, einschließlich Muskelkontraktion und Neurotransmitterfreisetzung.

Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei der Behandlung von Herz-Kreislauf-Erkrankungen und Störungen im Zusammenhang mit einer Calciumkanalfunktionsstörung.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Calciumkanäle abzielen

Wirkmechanismus

This compound übt seine Wirkung aus, indem es an L-Typ-Calciumkanäle bindet und den makroskopischen Einwärtsstrom durch diese Kanäle erhöht. Es verlängert die Öffnung einzelner Calciumkanäle während der Depolarisation und verlangsamt die Schließung der Kanäle bei der Repolarisation. Dies führt zu einem verstärkten Einstrom von Calciumionen, der die Kontraktilität von glatter und Herzmuskulatur verstärkt . Zu den molekularen Zielstrukturen von this compound gehört die Alpha-1-Untereinheit des L-Typ-Calciumkanals, und seine Wirkung beinhaltet die Modulation spannungsabhängiger Gating-Mechanismen .

Wirkmechanismus

Target of Action

The primary target of FPL 64176 is the L-type calcium channel (CaV1.x) . These channels play a crucial role in various physiological processes, including muscle contraction and neurotransmitter release .

Mode of Action

This compound interacts with its target, the L-type calcium channels, by prolonging the opening of these channels during depolarization and slowing channel closing upon repolarization . This interaction leads to a dramatic increase in the macroscopic inward current through these channels .

Biochemical Pathways

The activation of L-type calcium channels by this compound affects the calcium signaling pathway . The prolonged opening of these channels allows more calcium ions to enter the cell, which can then participate in various downstream processes, such as muscle contraction and neurotransmitter release .

Pharmacokinetics

This compound exhibits a high efficacy as an L-type calcium channel activator . It induces a contractile response with an EC50 value of 2.11 x 10^(-7) M . The maximum tension response to this compound is approximately 2-fold higher than that to (S)-Bay K 8644 . This compound shows no significant inhibitory activity at concentrations up to 10^(-5) M .

Result of Action

The activation of L-type calcium channels by this compound leads to a significant increase in the inward current of calcium ions . This results in enhanced muscle contraction and neurotransmitter release .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, the effect of this compound treatment was found to be less potent at 37°C than at 23°C .

Biochemische Analyse

Biochemical Properties

FPL 64176 plays a crucial role in biochemical reactions by activating L-type calcium channels. It interacts with these channels to increase macroscopic inward current and slow both activation and deactivation processes . This interaction is highly specific, as this compound does not significantly affect other types of calcium channels. The compound’s efficacy is demonstrated by its EC50 value of 16 nM . By modulating calcium influx, this compound influences various cellular processes, including muscle contraction and neurotransmitter release.

Cellular Effects

This compound has profound effects on various cell types and cellular processes. In cardiac cells, it prolongs action potential duration and increases contractility . This is achieved by enhancing the opening of L-type calcium channels during depolarization and slowing their closing upon repolarization . In neuronal cells, this compound modulates calcium signaling pathways, which can influence neurotransmitter release and synaptic plasticity. Additionally, the compound has been shown to affect gene expression and cellular metabolism by altering intracellular calcium levels.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to L-type calcium channels, specifically the CaV1.2 subtype . This binding increases the macroscopic inward current through these channels and slows their activation and deactivation kinetics . The compound’s ability to enhance calcium influx without affecting gating currents suggests that it modifies the coupling between charge movement and channel opening . This unique mechanism of action makes this compound a valuable tool for studying calcium channel physiology and pharmacology.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is photosensitive and should be protected from light to maintain its stability . Over extended periods, this compound can induce long-term changes in cellular function, such as prolonged action potential duration and increased contractility in cardiac cells . These effects are consistent with the compound’s role as a calcium channel activator and its ability to modulate intracellular calcium levels.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively activates L-type calcium channels and enhances calcium influx . At higher doses, this compound can induce adverse effects, such as dystonia and motor dysfunction in mice . These dose-dependent effects highlight the importance of careful dosage optimization in experimental settings to avoid toxicity and achieve desired outcomes.

Metabolic Pathways

This compound is involved in metabolic pathways related to calcium signaling. By activating L-type calcium channels, the compound influences the flux of calcium ions across the cell membrane . This, in turn, affects various downstream metabolic processes, including muscle contraction, neurotransmitter release, and gene expression. The compound’s interaction with calcium channels also suggests potential involvement in pathways regulated by calcium-dependent enzymes and cofactors.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed primarily through its interaction with L-type calcium channels . The compound’s localization and accumulation are influenced by the presence of these channels, which are abundant in excitable tissues such as cardiac and neuronal cells. This compound’s ability to modulate calcium influx further affects its distribution and transport within the cellular environment.

Subcellular Localization

This compound’s subcellular localization is closely tied to its target, the L-type calcium channels . These channels are predominantly found in the plasma membrane of excitable cells, where they play a critical role in calcium signaling. The compound’s interaction with these channels ensures its localization to specific cellular compartments, such as the sarcolemma in muscle cells and the plasma membrane in neurons. This targeted localization is essential for this compound’s function as a calcium channel activator.

Vorbereitungsmethoden

Die Synthese von FPL 64176 umfasst die Reaktion von 2,5-Dimethyl-1H-pyrrol-3-carbonsäure mit Benzylchlorid in Gegenwart einer Base, um den Benzylester zu bilden. Dieser Zwischenstoff wird dann mit Benzoylchlorid umgesetzt, um das Endprodukt, Methyl 2,5-Dimethyl-4-[2-(Phenylmethyl)benzoyl]-1H-pyrrol-3-carboxylat, zu erhalten . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dichlormethan und Basen wie Triethylamin, wobei die Reaktionen bei Raumtemperatur durchgeführt werden .

Analyse Chemischer Reaktionen

FPL 64176 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann mit gängigen Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Die Reduktion kann mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu Carbonsäuren führen, während die Reduktion zu Alkoholen führen kann .

Vergleich Mit ähnlichen Verbindungen

FPL 64176 wird häufig mit anderen Calciumkanalaktivatoren wie Bay K 8644 verglichen. Während beide Verbindungen L-Typ-Calciumkanäle aktivieren, ist this compound deutlich potenter, mit einem EC50-Wert von 16 Nanomolar im Vergleich zu Bay K 8644 . Weitere ähnliche Verbindungen sind:

Bay K 8644: Ein Dihydropyridin-Calciumkanalaktivator.

Nifedipin: Ein Dihydropyridin-Calciumkanalblocker.

Verapamil: Ein nicht-Dihydropyridin-Calciumkanalblocker.

Die einzigartige Benzoylpyrrolstruktur und die hohe Potenz von this compound machen es zu einem wertvollen Werkzeug in der Calciumkanalforschung und Medikamentenentwicklung.

Eigenschaften

IUPAC Name |

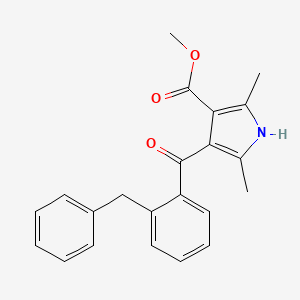

methyl 4-(2-benzylbenzoyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-14-19(20(15(2)23-14)22(25)26-3)21(24)18-12-8-7-11-17(18)13-16-9-5-4-6-10-16/h4-12,23H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMWHKZANMNXTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C)C(=O)OC)C(=O)C2=CC=CC=C2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40153064 | |

| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120934-96-5 | |

| Record name | Methyl 2,5-dimethyl-4-[2-(phenylmethyl)benzoyl]-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120934-96-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fpl 64176 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120934965 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2,5-dimethyl-4-(2-(phenylmethyl)benzoyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40153064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FPL-64176 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU89L306PO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of FPL 64176?

A1: this compound primarily targets L-type voltage-gated calcium channels (LTCCs). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does this compound interact with LTCCs and what are the downstream consequences?

A2: this compound binds to a distinct site on LTCCs, different from the dihydropyridine binding site. [, , ] This binding allosterically enhances calcium influx into cells by increasing channel open probability and prolonging open times. [, , , , , ] This ultimately leads to a variety of physiological responses, including increased smooth muscle contraction, enhanced cardiac contractility, and neurotransmitter release. [, , , , ]

Q3: How does the mechanism of action of this compound differ from that of dihydropyridine calcium channel activators like Bay K 8644?

A3: While both compounds activate LTCCs, they bind to distinct sites and exhibit different effects on channel kinetics. [, , , ] this compound slows both activation and inactivation of LTCCs, leading to a more sustained increase in intracellular calcium levels compared to Bay K 8644. [, , ] Additionally, this compound demonstrates higher efficacy in some systems. [, ]

Q4: Does this compound interact with ryanodine receptors (RyRs)?

A4: Research suggests that this compound can directly activate cardiac ryanodine receptors (RyR2), but not skeletal muscle RyRs (RyR1). [] This activation is thought to occur through increased calcium sensitivity of RyR2 inactivation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C21H21NO4 and its molecular weight is 351.4 g/mol. []

Q6: Is there any information available on the spectroscopic data for this compound?

A6: While the provided research does not delve into detailed spectroscopic analysis, the synthesis of tritium-labeled this compound has been described. [] This indicates the potential for utilizing radioligand binding assays and other techniques for studying the compound.

Q7: What is the pharmacological profile of this compound in vitro?

A7: In vitro studies demonstrate that this compound induces concentration-dependent contraction in various smooth muscle preparations, including rat tail artery and guinea pig ileum. [, ] It also enhances contractility in cardiac preparations, prolongs action potential duration, and increases LTCC current amplitude in isolated cells. [, , , ] Notably, its effects are antagonized by calcium channel blockers like nifedipine. [, , , ]

Q8: How does this compound behave in vivo?

A8: In vivo studies in dogs show that intravenous administration of this compound significantly increases cardiac contractile force and blood pressure. [] These effects are partially attenuated by nifedipine pretreatment. []

Q9: Has this compound been tested in any disease models?

A9: this compound has been used in various disease models:

- Emesis: Research indicates that this compound induces vomiting in least shrews, suggesting a potential role for LTCCs in emesis. [, ]

- Pain: In rats, intrathecal sildenafil shows antinociceptive effects that are attenuated by this compound, suggesting a possible involvement of LTCCs in pain modulation. []

Q10: How does the structure of this compound contribute to its activity?

A10: The benzoylpyrrole core structure of this compound is essential for its activity. [] Modifications to this core structure, as explored through structure-activity relationship studies, significantly impact its potency and efficacy. [] For instance, the 2-(phenylmethyl)benzoyl substituent is crucial for its potent calcium channel activating properties. []

Q11: Are there any known structure-activity relationship studies for this compound?

A11: The development of this compound involved QSAR studies to identify structural features responsible for its potent activity. The 2-(phenylmethyl)benzoyl substituent emerged as a key contributor to its efficacy. []

Q12: Does the chirality of this compound impact its activity?

A12: Unlike dihydropyridine calcium channel modulators like Bay K 8644, this compound is achiral and does not exhibit enantiomeric selectivity in its action. []

Q13: What is the impact of extracellular potassium concentration on this compound activity?

A13: The activity of this compound, particularly its ability to induce smooth muscle contraction, is influenced by extracellular potassium levels. [] This suggests a potential interplay between potassium channels and this compound-mediated effects.

Q14: Does this compound exhibit any voltage-dependent effects?

A14: Interestingly, this compound demonstrates some voltage-dependent effects. In particular, its ability to slow LTCC deactivation is more pronounced at more negative membrane potentials, while at very hyperpolarized potentials, deactivation becomes faster in the presence of this compound. [] This suggests complex interactions between the drug, channel gating, and membrane voltage.

Q15: What is known about the toxicity and safety profile of this compound?

A15: While the provided research papers primarily focus on the mechanistic and pharmacological characterization of this compound, some studies hint at potential toxicity. For instance, in cultured rat cortical cells, this compound prevented antiepileptic drug-induced apoptosis, highlighting the importance of maintaining calcium homeostasis for neuronal survival. []

Q16: What are the potential future research directions for this compound?

A16: Future research on this compound could focus on:

- Investigating subtype selectivity: Determining if this compound exhibits any selectivity for different LTCC subtypes (Cav1.2, Cav1.3, etc.) could be valuable for developing targeted therapies. [, ]

Q17: Could this compound be used as a tool to study LTCC function in different tissues and disease models?

A17: Yes, this compound's unique pharmacological profile makes it a valuable tool for dissecting the physiological and pathophysiological roles of LTCCs. Its ability to activate LTCCs through a distinct mechanism compared to dihydropyridines offers a unique perspective on channel function and regulation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.